Propionaldehyde-2,2,3,3,3-d5

Catalog No.
S1787929
CAS No.
198710-93-9
M.F
C3H6O
M. Wt
63.111
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propionaldehyde-2,2,3,3,3-d5

CAS Number

198710-93-9

Product Name

Propionaldehyde-2,2,3,3,3-d5

IUPAC Name

2,2,3,3,3-pentadeuteriopropanal

Molecular Formula

C3H6O

Molecular Weight

63.111

InChI

InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i1D3,2D2

InChI Key

NBBJYMSMWIIQGU-ZBJDZAJPSA-N

SMILES

CCC=O

Propionaldehyde-2,2,3,3,3-d5 is a deuterated form of propionaldehyde, an organic compound with the molecular formula C3H6O\text{C}_3\text{H}_6\text{O}. The presence of five deuterium atoms in its structure makes it a valuable isotopic label for various scientific studies. Propionaldehyde itself is a colorless, flammable liquid with a pungent odor, primarily used as a chemical intermediate in industrial applications. Its unique properties arise from the terminal carbonyl group, which contributes to its reactivity and utility in organic synthesis .

  • Flammability: PD-d5 is a flammable liquid [].
  • Toxicity: Data on the specific toxicity of PD-d5 is limited. However, unlabeled propionaldehyde is considered a mild irritant and can be harmful upon inhalation or ingestion. It's advisable to handle PD-d5 with appropriate personal protective equipment in a well-ventilated fume hood following standard laboratory safety protocols.

Isotope Tracer Studies

One of the primary applications of Propionaldehyde-2,2,3,3,3-d5 lies in its use as an isotope tracer . By incorporating deuterium atoms into specific positions of a molecule, scientists can track its fate and behavior within a complex system. This technique is particularly valuable in metabolism studies, where researchers can monitor the uptake, transformation, and breakdown of propionaldehyde by biological systems.

For example, Propionaldehyde-2,2,3,3,3-d5 can be used to investigate the metabolic pathways of propionate, a three-carbon fatty acid found in food and produced by gut bacteria. By analyzing the distribution of deuterium atoms in metabolites derived from propionaldehyde-d5, scientists can gain insights into the specific enzymes and pathways involved in its metabolism .

Mass Spectrometry Analysis

Propionaldehyde-2,2,3,3,3-d5 also finds applications in mass spectrometry (MS) . Due to the different masses of hydrogen and deuterium, Propionaldehyde-d5 exhibits a distinct mass shift compared to the unlabeled propionaldehyde in MS analysis. This allows for improved separation and identification of the compound, especially when present in complex mixtures with other molecules.

Furthermore, the specific position of deuterium substitution in Propionaldehyde-2,2,3,3,3-d5 can provide structural information about the molecule. By analyzing the fragmentation patterns observed in MS, scientists can gain insights into the arrangement of atoms within the molecule .

Advantages of Deuterium Labeling

The use of deuterium in Propionaldehyde-2,2,3,3,3-d5 offers several advantages compared to using fully-deuterated molecules.

  • Minimal perturbation: Replacing only five specific hydrogen atoms has minimal impact on the overall chemical properties of the molecule compared to complete deuteration. This ensures that Propionaldehyde-d5 behaves similarly to the unlabeled propionaldehyde in most biological and chemical systems.
  • Reduced background noise: In MS analysis, the mass shift caused by deuterium substitution helps differentiate Propionaldehyde-d5 from naturally occurring background signals of other compounds containing hydrogen, leading to clearer and more accurate data.
. The presence of deuterium allows scientists to investigate how this compound interacts with enzymes and other biological molecules without altering the intrinsic properties of the original compound. Such studies are essential for understanding metabolic pathways and the kinetics of reactions involving aldehydes .

While specific biological data on propionaldehyde-2,2,3,3,3-d5 is limited, propionaldehyde itself has been shown to exhibit cytotoxicity and can act as an irritant. Its derivatives are often explored for their potential roles in biological systems. The isotopic labeling with deuterium enhances its utility in metabolic studies and pharmacokinetics by allowing researchers to trace its distribution and transformation within biological systems .

The synthesis of propionaldehyde-2,2,3,3,3-d5 can be achieved through several methods:

  • Hydroformylation: This industrial method involves the reaction of ethylene with carbon monoxide and deuterated hydrogen sources to produce propionaldehyde-2,2,3,3,3-d5.
  • Oxidation of Deuterated 1-Propanol: A laboratory method where deuterated 1-propanol is oxidized using suitable oxidizing agents.

These synthesis routes ensure that the resulting compound retains its isotopic labeling for further applications .

Propionaldehyde-2,2,3,3,3-d5 serves several important functions:

  • Chemical Intermediate: It is used in the production of pharmaceuticals and agrochemicals.
  • Isotope Labeling: The compound is crucial for studies in metabolic pathways and reaction mechanisms due to its deuterium content.
  • Research Tool: It aids in isotope dilution analysis and tracer studies in various fields of chemistry and biology .

Several compounds share structural similarities with propionaldehyde-2,2,3,3,3-d5. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
PropanalC₃H₆ONon-deuterated form; widely used as an industrial solvent.
AcetaldehydeC₂H₄OSmaller aldehyde; important precursor in organic synthesis.
ButanalC₄H₈OLarger aldehyde; used in flavoring and fragrances.
IsobutyraldehydeC₄H₈OBranched structure; utilized in organic synthesis.

The uniqueness of propionaldehyde-2,2,3,3,3-d5 lies in its isotopic labeling with deuterium atoms. This feature not only enhances its utility in research but also allows for precise tracking in complex biochemical systems .

Structural and Physical Properties

Propionaldehyde-2,2,3,3,3-d5 exhibits distinctive physical and chemical characteristics that distinguish it from its non-deuterated analog. The compound maintains a linear aldehyde structure with the molecular formula C3HD5O, where five hydrogen atoms have been replaced with deuterium isotopes. The systematic International Union of Pure and Applied Chemistry name for this compound is propanal-2,2,3,3,3-d5, reflecting the specific positioning of deuterium substitutions. The compound presents as a liquid at room temperature with a boiling point range of 46-50 degrees Celsius and a density of 0.873 grams per milliliter at 25 degrees Celsius. The mass shift of plus 5 atomic mass units compared to the non-deuterated compound enables precise mass spectrometric differentiation in analytical applications.

The Simplified Molecular Input Line Entry System representation for propionaldehyde-2,2,3,3,3-d5 is O=CC([2H])([2H])C([2H])([2H])[2H], clearly indicating the deuterium positioning. The International Chemical Identifier string InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i1D3,2D2 provides a standardized chemical structure representation that accounts for the isotopic substitutions. These structural modifications result in altered vibrational frequencies and nuclear magnetic resonance chemical shifts, making the compound particularly valuable for analytical applications requiring isotopic internal standards.

Isotopic Purity and Chemical Specifications

Commercial preparations of propionaldehyde-2,2,3,3,3-d5 typically achieve isotopic enrichment levels of 98 atom percent deuterium with chemical purity specifications of 96-98 percent. The isotopic distribution analysis reveals that high-quality preparations contain predominantly the fully deuterated species with minimal amounts of partially deuterated variants. Storage requirements for maintaining compound integrity specify refrigeration at 2-8 degrees Celsius for optimal stability. The compound demonstrates stability under recommended storage conditions for extended periods, though re-analysis for chemical purity is recommended after three years of storage.

Quality control parameters for commercial preparations include mass spectrometric verification of isotopic incorporation and nuclear magnetic resonance spectroscopy confirmation of deuterium positioning. The European Community number 686-081-9 provides additional regulatory identification for this specialized analytical standard. These stringent quality specifications ensure reproducible analytical performance in quantitative applications where precise isotopic ratios are critical for accurate measurements.

Systematic Nomenclature

Propionaldehyde-2,2,3,3,3-d5 represents a deuterium-labeled derivative of propionaldehyde, systematically named as 2,2,3,3,3-pentadeuteriopropanal according to International Union of Pure and Applied Chemistry nomenclature conventions [1] [15]. The compound follows standard aldehyde naming protocols where the parent chain contains the carbonyl functional group, with the suffix "-al" indicating the aldehyde functionality [13]. The deuterium substitution is specifically denoted in the nomenclature through the positional numbering system, indicating that five hydrogen atoms at positions 2 and 3 of the propyl chain have been replaced with deuterium isotopes [1] [2].

The systematic name 2,2,3,3,3-pentadeuteriopropanal clearly delineates the isotopic composition, where "pentadeuterio" indicates five deuterium atoms, and the positional numbers specify their exact locations within the molecular structure [15]. This nomenclature follows established conventions for isotopically labeled compounds, ensuring precise identification of the deuterium substitution pattern [17].

Chemical Registry Information

The compound is officially registered under Chemical Abstracts Service Registry Number 198710-93-9, establishing its unique identity in chemical databases worldwide [1] [2] [18]. The European Community has assigned the number 686-081-9 for regulatory purposes within the European Union framework [1] [26]. Additional registry identifiers include the MDL number MFCD06658585, which serves as a molecular design limited database identifier [18] [25].

Database entries across multiple platforms confirm the compound's registration status, with PubChem Compound Identifier 56845944 and ChemSpider Identification Number 24533320 providing comprehensive chemical information access [1] [15]. The compound maintains consistent registry information across international chemical databases, facilitating global research and commercial applications [4] [20].

Alternative Nomenclature Systems

Several alternative naming conventions exist for this deuterated compound, reflecting different nomenclature approaches and regional preferences [2] [9]. The simplified designation Propanal-d5 is commonly employed in scientific literature, where the "d5" notation indicates five deuterium substitutions without specifying positional information [3] [14]. Commercial suppliers frequently use the descriptive name Propionic Aldehyde-d5, maintaining connection to the parent compound while indicating deuterium labeling [2] [9].

Additional synonyms include Propaldehyde-d5, reflecting abbreviated naming conventions commonly used in chemical commerce [2] [15]. These alternative names facilitate communication across different scientific disciplines while maintaining chemical accuracy and regulatory compliance [9] [22].

Molecular Structure and Formula Representation

The molecular formula C3HD5O accurately represents the atomic composition, explicitly showing the replacement of hydrogen atoms with deuterium isotopes [1] [15] [20]. The linear structural formula CD3CD2CHO provides a clear representation of the deuterium positioning within the molecular framework [2] [14] [18]. This notation system effectively communicates the specific isotopic substitution pattern, essential for understanding the compound's analytical and research applications.

The International Chemical Identifier representation 1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i1D3,2D2 provides comprehensive structural information including isotopic labeling details [14] [18]. The corresponding International Chemical Identifier Key NBBJYMSMWIIQGU-ZBJDZAJPSA-N serves as a unique molecular identifier for database searches and chemical informatics applications [14] [18] [22].

Comprehensive Chemical Identity Data

AttributeValue
Chemical NamePropionaldehyde-2,2,3,3,3-d5 [1]
International Union of Pure and Applied Chemistry Name2,2,3,3,3-pentadeuteriopropanal [1] [15]
Alternative NamesPropanal-d5; Propionic Aldehyde-d5; Propaldehyde-d5 [2] [9]
Chemical Abstracts Service Registry Number198710-93-9 [1] [2] [18]
European Community Number686-081-9 [1] [26]
Molecular Design Limited NumberMFCD06658585 [18] [25]
PubChem Compound Identifier56845944 [1] [15]
ChemSpider Identification Number24533320 [15]
Molecular FormulaC3HD5O [1] [15] [20]
Linear FormulaCD3CD2CHO [2] [14] [18]
Molecular Weight63.11 g/mol [1] [2] [14]

Structural Identification Parameters

The Simplified Molecular Input Line Entry System notation [2H]C([2H])([2H])C([2H])([2H])C=O provides a machine-readable representation of the molecular structure, explicitly indicating deuterium atoms through the [2H] designation [14] [18] [19]. This notation system enables computational chemistry applications and database searches while maintaining structural accuracy.

The compound exhibits a molecular weight of 63.11 grams per mole, representing an increase of 5.03 mass units compared to the unlabeled propionaldehyde precursor [1] [2] [14]. This mass difference, designated as M+5, is characteristic of the five deuterium substitutions and serves as a distinctive analytical signature for mass spectrometric identification [3] [14].

ParameterPropionaldehyde (unlabeled)Propionaldehyde-2,2,3,3,3-d5
Chemical Abstracts Service Number123-38-6 [23] [27]198710-93-9 [1] [2]
Molecular Weight (g/mol)58.08 [23] [27]63.11 [1] [2] [14]
Mass DifferenceReference+5.03 mass units [3] [14]
International Chemical Identifier KeyNBBJYMSMWIIQGU-UHFFFAOYSA-N [27]NBBJYMSMWIIQGU-ZBJDZAJPSA-N [14] [18]

Isotopic Labeling Characteristics

The deuterium labeling pattern in Propionaldehyde-2,2,3,3,3-d5 demonstrates complete substitution at the methyl and methylene positions, while preserving the aldehyde hydrogen for functional group reactivity [2] [14]. The isotopic enrichment typically achieves 98 atom percent deuterium, indicating high purity deuterium incorporation at the labeled positions [2] [3] [4]. This enrichment level represents the standard for analytical and research applications requiring precise isotopic composition [31] [32].

XLogP3

0.6

Dates

Modify: 2024-04-14

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